molecular formula C26H21F4N3O3S B11092644 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide

2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11092644
M. Wt: 531.5 g/mol
InChI Key: DSCYBTOYNAVQBB-UHFFFAOYSA-N
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Description

2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyl group, a thioxo group, and a trifluoromethoxybenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the formation of the imidazolidinone core through a cyclization reaction between a suitable diamine and a carbonyl compound.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Benzylation and Trifluoromethoxylation: The benzyl and trifluoromethoxybenzyl groups are introduced through nucleophilic substitution reactions, typically using benzyl halides and trifluoromethoxybenzyl halides.

    Acetylation: The final step involves the acetylation of the imidazolidinone core with 4-fluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzyl and trifluoromethoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme mechanisms or as a potential lead compound in drug discovery. Its structural features make it a candidate for binding to specific biological targets.

Medicine

In medicinal chemistry, 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(methoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
  • 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethyl)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
  • 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

The presence of the trifluoromethoxy group in 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C26H21F4N3O3S

Molecular Weight

531.5 g/mol

IUPAC Name

2-[1-benzyl-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H21F4N3O3S/c27-19-8-10-20(11-9-19)31-23(34)14-22-24(35)33(16-17-4-2-1-3-5-17)25(37)32(22)15-18-6-12-21(13-7-18)36-26(28,29)30/h1-13,22H,14-16H2,(H,31,34)

InChI Key

DSCYBTOYNAVQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC(F)(F)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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